N-cyclohexyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide
Description
N-CYCLOHEXYL-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE is a complex organic compound with a molecular formula of C23H30N4O4S. This compound is known for its unique chemical structure, which includes a cyclohexyl group, a dimethylsulfamoyl group, and a phenylamino group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C23H30N4O4S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]benzamide |
InChI |
InChI=1S/C23H30N4O4S/c1-26(2)32(30,31)27(19-13-7-4-8-14-19)17-22(28)25-21-16-10-9-15-20(21)23(29)24-18-11-5-3-6-12-18/h4,7-10,13-16,18H,3,5-6,11-12,17H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
KJPNISFNPSDKLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-CYCLOHEXYL-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE involves several steps. One common method includes the reaction of cyclohexylamine with 2-bromo-N-(dimethylsulfamoyl)benzamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-CYCLOHEXYL-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
N-CYCLOHEXYL-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
N-CYCLOHEXYL-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE can be compared with similar compounds such as:
N-CYCLOHEXYL-2-(((2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)BENZAMIDE: This compound has a similar structure but includes a dimethoxybenzylidene group instead of a dimethylsulfamoyl group.
N-CYCLOHEXYL-2-(((2-(2,5-DIMETHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)BENZAMIDE: Another similar compound with a dimethoxybenzylidene group, differing in the position of the methoxy groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
